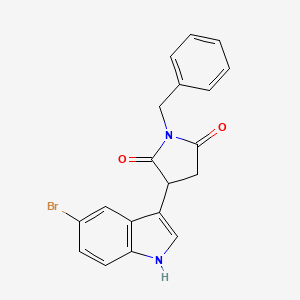
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single serine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: While SPPS is commonly used in research settings, industrial production may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology for producing peptides in microbial systems.
Analyse Chemischer Reaktionen
Types of Reactions: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products:
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets. The serine residue can participate in hydrogen bonding and catalytic activities, while the glycine residues provide flexibility to the peptide chain. This flexibility allows the peptide to adopt various conformations, facilitating its interaction with different proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Glycylglycylglycylglycyl-L-serine: Similar structure but with fewer glycine residues.
Glycylglycylglycylglycyl-L-threonine: Contains a threonine residue instead of serine.
Glycylglycylglycylglycyl-L-alanine: Contains an alanine residue instead of serine.
Uniqueness: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is unique due to its high glycine content and the presence of a single serine residue. This combination provides a balance of flexibility and functional activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
315719-46-1 |
|---|---|
Molekularformel |
C19H31N9O11 |
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H31N9O11/c20-1-11(30)21-2-12(31)22-4-14(33)25-7-17(36)28-10(9-29)19(39)27-6-16(35)24-3-13(32)23-5-15(34)26-8-18(37)38/h10,29H,1-9,20H2,(H,21,30)(H,22,31)(H,23,32)(H,24,35)(H,25,33)(H,26,34)(H,27,39)(H,28,36)(H,37,38)/t10-/m0/s1 |
InChI-Schlüssel |
COOJHDRHNZQYPH-JTQLQIEISA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


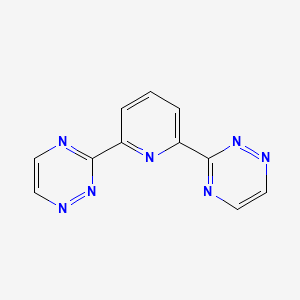
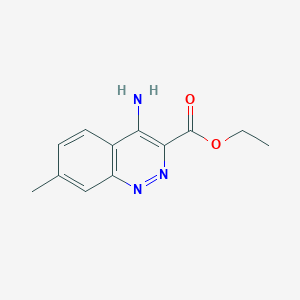

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
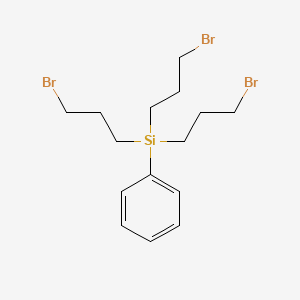
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
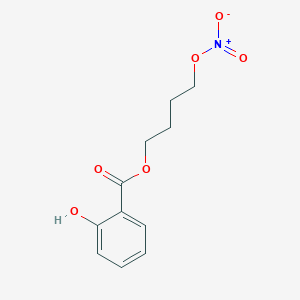
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
